(3,4-Dimethoxybenzyl)triphenylphosphonium Bromide
Description
(3,4-Dimethoxybenzyl)triphenylphosphonium bromide (CAS 70219-09-9) is a quaternary phosphonium salt characterized by a benzyl group substituted with 3,4-dimethoxy groups and a triphenylphosphonium moiety. It is synthesized via nucleophilic substitution, typically involving 3,4-dimethoxybenzyl alcohol, triphenylphosphine, and tetrabromomethane in dichloromethane under reflux conditions . The compound is widely utilized in organic synthesis, particularly in Wittig reactions for olefination (e.g., in the synthesis of (E)-3,4-methylenedioxycinnamaldehyde) , and as a precursor in cannabinoid derivative synthesis . Its GHS classification indicates skin and eye irritation hazards .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O2P.BrH/c1-28-26-19-18-22(20-27(26)29-2)21-30(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25;/h3-20H,21H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLALYSCMLUQKSG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26BrO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453255 | |
| Record name | (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70219-09-9 | |
| Record name | (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Multi-step Synthesis from Vanillin
A patented method (CN103804150A) outlines a high-yield, environmentally friendly route starting from vanillin (food-grade, finely powdered):
Step 1: Methylation of Vanillin
Vanillin is methylated under mild inorganic weak base conditions (e.g., sodium carbonate or sodium bicarbonate) using methylating agents such as methyl iodide, dimethyl sulfate, or methyl carbonate in tetrahydrofuran (THF) solvent. The reaction is conducted at 90–95 °C for 20–22 hours, producing veratryl aldehyde with high selectivity.Step 2: Reduction to Veratryl Alcohol
The aldehyde is reduced using sodium borohydride or potassium borohydride at room temperature for 4–7 hours, yielding veratryl alcohol.Step 3: Bromination to (3,4-Dimethoxybenzyl) Bromide
Veratryl alcohol is brominated with boron tribromide at 0 to -5 °C, then stirred at room temperature for 5–6 hours. The product is isolated by concentration and recrystallization from methanol, achieving yields of 80–85%.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Vanillin + methyl iodide + Na2CO3 in THF | 90–95 °C | 20–22 h | High | Methylation to veratryl aldehyde |
| 2 | Sodium borohydride reduction | Room temperature | 4–7 h | High | Aldehyde to veratryl alcohol |
| 3 | Boron tribromide bromination | 0 to -5 °C then RT | 5–6 h | 80–85 | Bromination to benzyl bromide |
This method is favored for its safety, environmental friendliness, and relatively high yield compared to older methods using carbon tetrabromide or phosphorus tribromide, which have toxicity and handling issues.
Alternative Bromination Methods
- Use of phosphorus tribromide in ether solvent at low temperature yields up to 95% but involves toxic and difficult-to-handle solvents.
- Hydrogen bromide in organic solvents (hexane, toluene) can also be used but tends to produce by-products and lower yields (~68%).
Quaternization with Triphenylphosphine to Form (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide
Once (3,4-dimethoxybenzyl) bromide is obtained, it is reacted with triphenylphosphine to form the desired phosphonium salt.
General Synthetic Procedure
- The benzyl bromide is combined with triphenylphosphine in an appropriate solvent such as acetonitrile or tetrahydrofuran.
- The mixture is heated (typically around 85 °C) for several days (3–4 days) to ensure complete quaternization.
- The reaction mixture is then concentrated, and the product is purified by dissolution in chloroform followed by precipitation with hexane.
- Repeated dissolution–precipitation cycles improve purity.
- The final product is a white to off-white crystalline powder with purity >98% and melting point around 239–243 °C.
Microwave-Assisted Synthesis
Recent studies demonstrate that microwave irradiation can significantly improve reaction efficiency:
- Microwave irradiation reduces reaction time to about 30 minutes.
- THF is the preferred solvent due to its ability to dissolve triphenylphosphine and its dielectric properties suitable for microwave heating.
- Yields of phosphonium salts under microwave conditions reach up to 97%.
- This method is advantageous for rapid and efficient synthesis with high purity.
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Solvent | Acetonitrile, THF | THF |
| Temperature | ~85 °C | Microwave heating (~controlled) |
| Reaction Time | 3–4 days | ~30 minutes |
| Yield | ~77% (varies) | Up to 97% |
| Purification | Dissolution/precipitation | Same |
| Product Appearance | White to off-white powder | Colourless powder |
Summary of Research Findings and Practical Considerations
- The multi-step preparation of (3,4-dimethoxybenzyl) bromide from vanillin via methylation, reduction, and bromination is well-documented, offering high yield and purity with environmentally safer reagents.
- Quaternization with triphenylphosphine is a straightforward nucleophilic substitution yielding the phosphonium salt; however, reaction times can be long under conventional heating.
- Microwave-assisted synthesis markedly improves efficiency and yield, making it a promising approach for scale-up and industrial applications.
- Purification by repeated dissolution and precipitation ensures high purity (>98%), critical for downstream synthetic applications.
- The choice of solvents (THF preferred) and reaction conditions (molar equivalents, temperature, time) are crucial for optimizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxybenzyl)triphenylphosphonium Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to generate phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphonium salts, depending on the specific reagents and conditions used .
Scientific Research Applications
Organic Synthesis
Role as a Reagent:
(3,4-Dimethoxybenzyl)triphenylphosphonium bromide is widely utilized in organic synthesis as a reagent for the formation of complex molecules. It facilitates the construction of carbon-phosphorus bonds, which are critical in synthesizing various organic compounds. Its ability to act as a phosphonium salt allows for nucleophilic substitution reactions, making it an essential tool in synthetic organic chemistry .
Case Study:
In one notable application, this compound was employed in the synthesis of bioactive molecules through palladium-catalyzed reactions. The introduction of the triphenylphosphonium moiety enhanced the efficiency and selectivity of the reactions, leading to high yields of desired products .
Drug Development
Pharmaceutical Research:
The compound plays a significant role in drug development by facilitating the synthesis of bioactive compounds. Its lipophilic nature allows for effective cellular uptake, making it a candidate for drug delivery systems targeting specific tissues or organelles like mitochondria .
Case Study:
Research has demonstrated that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. In vitro studies showed that these compounds could inhibit cell growth and induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .
Biological Studies
Cellular and Mitochondrial Targeting:
This compound is particularly useful in biological assays aimed at studying cellular processes. Its triphenylphosphonium group allows for selective targeting of mitochondria, enabling researchers to investigate mitochondrial function and its implications in diseases such as cancer and neurodegeneration .
Case Study:
A study focused on the use of this compound as a mitochondrial-targeted antioxidant demonstrated its ability to mitigate oxidative stress in neuronal cells. This property is crucial for developing therapies aimed at neuroprotective strategies against age-related diseases .
Material Science
Development of Advanced Materials:
The unique properties of this compound make it suitable for applications in material science. It can be incorporated into materials to enhance their electrical or optical properties, which is valuable for developing new electronic devices or sensors .
Data Table: Applications in Material Science
| Application Area | Description | Example Use Case |
|---|---|---|
| Conductive Polymers | Enhances conductivity when integrated into polymers | Development of flexible electronics |
| Photonic Devices | Improves optical properties in photonic applications | Creation of advanced imaging systems |
| Sensors | Acts as a functional component in sensor technology | Development of chemical sensors |
Catalysis
Catalytic Properties:
this compound can also serve as a catalyst in various chemical reactions. Its ability to enhance reaction rates and selectivity is crucial for efficient industrial processes .
Case Study:
In industrial applications, this compound has been used to catalyze reactions involving carbon-carbon bond formation under mild conditions. This capability not only improves yield but also reduces the environmental impact associated with traditional catalytic processes .
Mechanism of Action
The mechanism of action of (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide involves its interaction with cellular membranes and mitochondrial structures. The triphenylphosphonium group facilitates the compound’s uptake into cells and mitochondria due to its positive charge and lipophilicity. Once inside the cell, it can participate in various biochemical reactions, targeting specific molecular pathways and exerting its effects through the modulation of cellular processes .
Comparison with Similar Compounds
Key Comparative Findings
Substituent Effects :
- Electron-Donating Groups : The 3,4,5-trimethoxy analog exhibits higher electron density than the 3,4-dimethoxy derivative, enhancing reactivity in nucleophilic substitutions.
- Hydroxy vs. Methoxy Groups : Compounds with dihydroxybenzoyl groups (e.g., ) demonstrate superior cytotoxicity compared to methoxy derivatives due to improved mitochondrial targeting and apoptotic induction .
Chain Length and Functional Groups :
- Octyl vs. Decyl Chains : Longer chains (e.g., decyl in ) improve membrane permeability, critical for cellular uptake in cytotoxic applications.
- Amide vs. Ester Linkages : Amide-containing analogs (e.g., ) show distinct NMR profiles (δ 8.5 ppm for NH) and tailored bioactivity compared to ester-linked derivatives .
Synthetic Methods :
Application-Specific Comparisons
- Wittig Reactions : The target compound’s methoxy groups stabilize the ylide intermediate, enabling efficient olefination . In contrast, (4-carboxybutyl)triphenylphosphonium bromide serves as a phase-transfer catalyst .
- Cytotoxicity: Hydroxy-substituted phosphonium salts (e.g., ) exhibit IC₅₀ values in the µM range for tumor cells, attributed to mitochondrial uncoupling and ATP depletion. Methoxy analogs lack this bioactivity, highlighting the role of phenolic groups in therapeutic efficacy .
Biological Activity
(3,4-Dimethoxybenzyl)triphenylphosphonium bromide (DMTTPP) is a compound of increasing interest in biomedical research due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article presents a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
DMTTPP is a triphenylphosphonium salt characterized by a dimethoxybenzyl moiety. The triphenylphosphonium (TPP) group is known for its ability to target mitochondria due to the hyperpolarized mitochondrial membrane potential in cancer cells. This property enhances the compound's potential as an anticancer agent.
DMTTPP exhibits significant antiproliferative effects against various cancer cell lines. The mechanism primarily involves the disruption of mitochondrial function, leading to increased oxidative stress and apoptosis in cancer cells. Studies have shown that TPP-conjugated compounds can inhibit mitochondrial respiration and ATP synthesis, which are crucial for cancer cell survival and proliferation .
Cytotoxicity Data
The cytotoxic effects of DMTTPP have been evaluated across several human cancer cell lines. Table 1 summarizes the IC50 values for DMTTPP against different cancer types:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| A549 (Lung carcinoma) | 22 | Induces apoptosis |
| MCF-7 (Breast cancer) | 193 | Cell cycle arrest |
| HT-29 (Colon cancer) | 298 | Growth inhibition |
| SK-MEL-28 (Melanoma) | 25-28 | Cytotoxicity |
These values indicate that DMTTPP is particularly effective against lung carcinoma and melanoma cells, showing promise for targeted cancer therapies.
Antimicrobial Activity
In addition to its anticancer properties, DMTTPP has demonstrated antimicrobial activity. Recent studies have explored its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy
Table 2 presents the antibacterial activity of DMTTPP against selected bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 | Moderate |
| Escherichia coli | 12 | Significant |
| Pseudomonas aeruginosa | 10 | Moderate |
| Bacillus subtilis | 18 | Significant |
The compound showed notable efficacy against Staphylococcus aureus and Bacillus subtilis, indicating its potential as an antibacterial agent.
Case Study 1: Cancer Treatment
A study focused on the effects of DMTTPP on MCF-7 breast cancer cells revealed that treatment with the compound led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation. The study concluded that DMTTPP could serve as a lead compound for developing novel breast cancer therapies .
Case Study 2: Antimicrobial Applications
In another investigation, DMTTPP was tested against multi-drug resistant bacterial strains. The results indicated that DMTTPP not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination therapies, suggesting its role as an adjuvant in antibiotic treatments .
Q & A
Q. What are the standard synthetic routes for preparing (3,4-dimethoxybenzyl)triphenylphosphonium bromide, and how are reaction conditions optimized?
The compound is typically synthesized via quaternization reactions involving triphenylphosphine and a benzyl bromide derivative. A common method involves reacting 3,4-dimethoxybenzyl bromide with triphenylphosphine in anhydrous dichloromethane (DCM) under inert conditions (argon/nitrogen). The reaction is conducted at -70°C to minimize side reactions, followed by gradual warming to room temperature . Optimization focuses on:
- Solvent choice : Polar aprotic solvents (e.g., DCM, acetonitrile) enhance reactivity.
- Temperature control : Lower temperatures improve selectivity for the desired quaternary phosphonium salt.
- Purification : Column chromatography (silica gel, methanol/DCM eluent) or recrystallization from methanol/ethyl acetate mixtures yields high-purity products .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Key characterization methods include:
Q. What safety precautions are required when handling this compound in the laboratory?
The compound is a skin and eye irritant (GHS Category 2/2A). Researchers must:
- Use nitrile gloves , safety goggles , and lab coats.
- Work in a fume hood to avoid inhalation of fine particles.
- Store in airtight containers at room temperature , protected from moisture .
Advanced Research Questions
Q. How can reaction yields be improved when synthesizing derivatives with varying alkyl chain lengths or substituents?
Yield optimization strategies include:
- Tailoring alkyl chain precursors : Longer chains (e.g., C8–C11) require extended reaction times (24–48 hours) and elevated temperatures (40–60°C) .
- Leaving group alternatives : Using mesylates or tosylates instead of bromides can enhance reactivity in polar solvents like DMF .
- Catalytic additives : Quaternary ammonium salts (e.g., TBAB) accelerate quaternization via phase-transfer mechanisms .
Q. How should researchers resolve contradictions in NMR data for structurally similar phosphonium salts?
Discrepancies in benzyl-CH2-P proton shifts (δ 4.5–5.2 ppm) may arise from:
Q. What experimental designs are suitable for evaluating mitochondrial targeting efficiency in biological studies?
To assess mitochondrial accumulation:
- Fluorescent tagging : Conjugate the compound with probes (e.g., rhodamine) and quantify colocalization with MitoTracker™ dyes via confocal microscopy .
- Oxygen consumption rate (OCR) : Measure OCR changes in treated cells using a Seahorse Analyzer to infer mitochondrial membrane potential disruption .
- In vivo vs. in vitro models : Compare uptake in isolated mitochondria vs. whole-cell systems to differentiate passive vs. active transport mechanisms .
Q. How does the choice of counterion (e.g., bromide vs. chloride) impact physicochemical properties?
- Solubility : Bromide salts exhibit higher aqueous solubility (~10 mg/mL in methanol/water mixtures) compared to chlorides .
- Stability : Bromide ions reduce hygroscopicity, improving long-term storage stability .
- Biological activity : Bromide enhances mitochondrial uptake due to stronger ion-pairing interactions with membrane transporters .
Q. What strategies mitigate decomposition during prolonged storage or under acidic/basic conditions?
Q. How can substituent modifications (e.g., methoxy vs. hydroxy groups) alter biological activity?
- Methoxy groups : Enhance lipophilicity and mitochondrial membrane penetration but reduce antioxidant capacity .
- Hydroxy groups : Improve radical-scavenging activity but decrease stability under oxidative conditions.
- Structure-activity relationships (SAR) : Replace 3,4-dimethoxy with 3,4,5-trimethoxy to boost cholinesterase inhibition while retaining mitochondrial targeting .
Q. What chromatographic methods are optimal for assessing purity in complex mixtures?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
